molecular formula C17H14ClN3OS B11150867 5-(2-chlorophenyl)-2-methyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide

5-(2-chlorophenyl)-2-methyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11150867
M. Wt: 343.8 g/mol
InChI Key: YBZMPNZDEYWFBD-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-2-methyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-2-methyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by N-alkylation with 2-pyridylmethyl chloride. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-2-methyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(2-chlorophenyl)-2-methyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-2-methyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid share structural similarities.

    Chlorophenyl derivatives: Compounds such as 2-chlorobenzamide and 2-chlorobenzylamine have similar functional groups.

Uniqueness

5-(2-chlorophenyl)-2-methyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H14ClN3OS

Molecular Weight

343.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H14ClN3OS/c1-11-21-15(16(23-11)13-7-2-3-8-14(13)18)17(22)20-10-12-6-4-5-9-19-12/h2-9H,10H2,1H3,(H,20,22)

InChI Key

YBZMPNZDEYWFBD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

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